2-CHLORO-5-{5-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]FURAN-2-YL}BENZOIC ACID
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Overview
Description
2-Chloro-5-{5-[(E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]furan-2-yl}benzoic acid is a complex organic compound that features a combination of chloro, triazole, furan, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-{5-[(E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]furan-2-yl}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step often involves the use of furan derivatives and coupling reactions.
Coupling with benzoic acid: The final step involves coupling the synthesized intermediate with benzoic acid under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the triazole ring or the chloro group, leading to the formation of amine or hydroxy derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine or hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-5-{5-[(E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]furan-2-yl}benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-{5-[(E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]furan-2-yl}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and furan moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-{5-[(E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]furan-2-yl}benzoic acid methyl ester
- This compound ethyl ester
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups. The presence of both the triazole and furan rings, along with the chloro and benzoic acid moieties, provides a unique chemical profile that can lead to distinct biological and chemical properties.
Properties
IUPAC Name |
2-chloro-5-[5-[(E)-1,2,4-triazol-4-yliminomethyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O3/c15-12-3-1-9(5-11(12)14(20)21)13-4-2-10(22-13)6-18-19-7-16-17-8-19/h1-8H,(H,20,21)/b18-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMQSHYSHAMFEG-NGYBGAFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NN3C=NN=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/N3C=NN=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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